Quercetin-3-O-(6''-O-Ecaffeoyl)-|A-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside is a flavonoid glycoside compound. It is known for its presence in various plants and has been studied for its potential biological activities, including its role in promoting melanogenesis and its antiprotozoal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside can be isolated from plants such as Polygonum viscosum . The synthetic preparation involves the glycosylation of quercetin with galactose derivatives under specific reaction conditions. The reaction typically requires the use of catalysts and controlled temperature to ensure the formation of the desired glycoside bond.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with different functional groups, which can alter the compound’s biological activity and properties .
Wissenschaftliche Forschungsanwendungen
Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of flavonoid glycosides.
Medicine: Explored for its potential therapeutic effects in skin pigmentation disorders and its antioxidant properties.
Wirkmechanismus
The mechanism of action of Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside involves several molecular targets and pathways:
Signaling Pathways: It activates the phosphorylation of stress-regulated protein kinase (p38) and c-Jun N-terminal kinase (JNK), as well as the Akt/Glycogen synthase kinase-3 beta (GSK-3β)/β-catenin signaling pathways. These pathways play a crucial role in regulating melanin synthesis and other biological activities.
Vergleich Mit ähnlichen Verbindungen
Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside is unique compared to other similar compounds due to its specific glycosylation pattern and the presence of the caffeoyl group. Similar compounds include:
Quercetin-3-O-(6’'-O-Ecaffeoyl)-β-D-glucopyranoside: Another flavonoid glycoside with similar biological activities but different sugar moiety.
Quercetin-3-O-glucoside: A simpler glycoside of quercetin without the caffeoyl group, which may have different biological properties.
Kaempferol-3-O-galactoside: A related flavonoid glycoside with a different aglycone structure, leading to distinct biological activities.
These comparisons highlight the uniqueness of Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside in terms of its structure and biological effects.
Eigenschaften
Molekularformel |
C30H26O15 |
---|---|
Molekulargewicht |
626.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O15/c31-14-9-19(36)23-20(10-14)43-28(13-3-5-16(33)18(35)8-13)29(25(23)39)45-30-27(41)26(40)24(38)21(44-30)11-42-22(37)6-2-12-1-4-15(32)17(34)7-12/h1-10,21,24,26-27,30-36,38,40-41H,11H2/b6-2+/t21-,24+,26+,27-,30+/m1/s1 |
InChI-Schlüssel |
IHBVMUCQCZEAPW-LIIVASQWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.